Cas no 878155-86-3 (5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline)

5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative featuring a fluoro substituent, a methoxy group, and a 4-methylpiperazine moiety. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of the electron-donating methoxy and piperazine groups enhances its reactivity in electrophilic aromatic substitution and coupling reactions, while the fluorine atom contributes to metabolic stability. Its well-defined structure and high purity make it suitable for research applications, including drug discovery and material science. The compound’s modular design allows for further functionalization, enabling the synthesis of diverse derivatives with potential biological activity.
5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline structure
878155-86-3 structure
商品名:5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline
CAS番号:878155-86-3
MF:C12H18FN3O
メガワット:239.289226055145
MDL:MFCD32068339
CID:4718144

5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline 化学的及び物理的性質

名前と識別子

    • 5-fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline
    • 5-Fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)aniline
    • SY253961
    • 5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline
    • MDL: MFCD32068339
    • インチ: 1S/C12H18FN3O/c1-15-3-5-16(6-4-15)11-8-12(17-2)10(14)7-9(11)13/h7-8H,3-6,14H2,1-2H3
    • InChIKey: OXHAGGYWMSVIBG-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(=C(C=C1N1CCN(C)CC1)OC)N

計算された属性

  • せいみつぶんしりょう: 239.14339037 g/mol
  • どういたいしつりょう: 239.14339037 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.7
  • ぶんしりょう: 239.29
  • 疎水性パラメータ計算基準値(XlogP): 1.2

5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB548898-250mg
5-Fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)aniline; .
878155-86-3
250mg
€990.10 2025-03-19
eNovation Chemicals LLC
D697103-1g
5-Fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)aniline
878155-86-3 95%
1g
$1085 2024-07-20
abcr
AB548898-250 mg
5-Fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)aniline; .
878155-86-3
250MG
€1,011.00 2023-04-13
Chemenu
CM336125-1g
5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline
878155-86-3 95%+
1g
$2254 2021-06-16
Ambeed
A1232352-1g
5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline
878155-86-3 98%
1g
$996.0 2024-04-16
A2B Chem LLC
BA00358-1g
Benzenamine, 5-fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)-
878155-86-3 ≥95%
1g
$1160.00 2024-04-19
A2B Chem LLC
BA00358-5g
Benzenamine, 5-fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)-
878155-86-3 ≥95%
5g
$3998.00 2024-04-19
1PlusChem
1P01JR2E-1g
5-Fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)aniline
878155-86-3 ≥95%
1g
$1036.00 2024-04-20
eNovation Chemicals LLC
D655616-1g
Benzenamine, 5-fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)-
878155-86-3 95%
1g
$985 2025-02-22
Chemenu
CM336125-1g
5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline
878155-86-3 95%+
1g
$2254 2022-08-31

5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline 関連文献

5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)anilineに関する追加情報

Research Brief on 5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS: 878155-86-3): Recent Advances and Applications

The compound 5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS: 878155-86-3) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, pharmacological properties, and emerging therapeutic applications. Recent studies highlight its role as a key intermediate in the development of novel kinase inhibitors and its potential in targeting specific cancer pathways.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline via a modified Buchwald-Hartwig amination reaction, achieving yields of over 85%. The researchers emphasized the compound's stability under physiological conditions, making it suitable for further derivatization. Structural analysis revealed that the 4-methylpiperazine moiety contributes significantly to the molecule's solubility profile, while the fluoro and methoxy substitutions enhance its binding affinity to target proteins.

In the context of drug development, this compound has shown promise as a building block for tyrosine kinase inhibitors. A recent patent application (WO2023051234) describes its incorporation into novel EGFR inhibitors with improved blood-brain barrier penetration. Molecular docking studies indicate that derivatives of 5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline can effectively bind to the ATP pocket of mutant EGFR while maintaining selectivity over wild-type receptors.

Pharmacological evaluations have revealed interesting properties of this compound. Research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that the parent compound exhibits moderate CYP450 inhibition (primarily CYP3A4 and CYP2D6), suggesting the need for structural optimization to reduce potential drug-drug interactions. However, its metabolic stability in human liver microsomes was found to be excellent, with a half-life exceeding 120 minutes.

Emerging applications extend beyond oncology. A recent study in ACS Chemical Neuroscience (2024) explored the compound's potential in neurodegenerative diseases, showing that certain derivatives can modulate tau protein aggregation. The 4-methylpiperazine moiety appears crucial for this activity, possibly through interactions with specific phosphorylation sites on tau. These findings open new avenues for structure-activity relationship studies in Alzheimer's disease therapeutics.

From a safety perspective, preliminary toxicology data (presented at the 2024 American Chemical Society meeting) indicate that the compound has an acceptable safety profile in rodent models, with no observed neurotoxicity at therapeutic doses. However, researchers noted dose-dependent hepatotoxicity at concentrations above 100 μM, suggesting the need for careful dose optimization in future drug candidates incorporating this scaffold.

The commercial availability of 5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline has improved significantly in recent years, with multiple suppliers now offering GMP-grade material. This accessibility, combined with the growing body of research supporting its utility, positions this compound as an increasingly important building block in medicinal chemistry. Future research directions likely include exploration of its use in PROTACs (proteolysis targeting chimeras) and other targeted protein degradation platforms.

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Amadis Chemical Company Limited
(CAS:878155-86-3)5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline
A1197184
清らかである:99%
はかる:1g
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